molecular formula C16H19N3OS B5330960 5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine

5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine

Cat. No.: B5330960
M. Wt: 301.4 g/mol
InChI Key: RJNOVOGDIMRWHY-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of an ethoxyphenyl group, a methylprop-2-enylsulfanyl group, and an amine group attached to a pyrimidine ring

Properties

IUPAC Name

5-(4-ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-4-20-13-7-5-12(6-8-13)14-9-18-16(19-15(14)17)21-10-11(2)3/h5-9H,2,4,10H2,1,3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNOVOGDIMRWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N=C2N)SCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Methylprop-2-enylsulfanyl Group: This step involves the reaction of a thiol derivative with an allylic halide to form the sulfanyl group, which is then attached to the pyrimidine ring through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.

    5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-ol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

5-(4-Ethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-amine is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

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